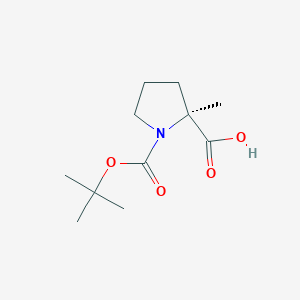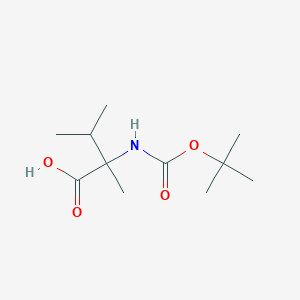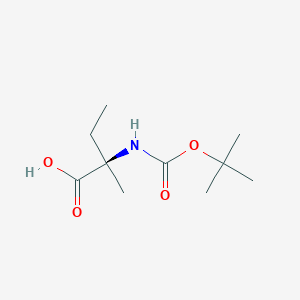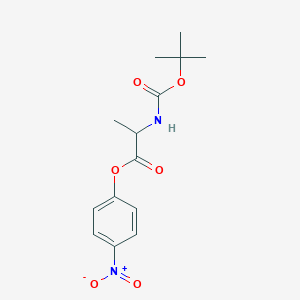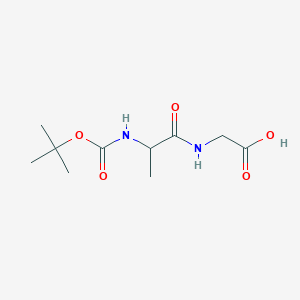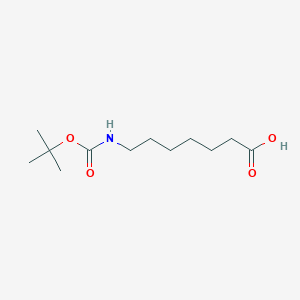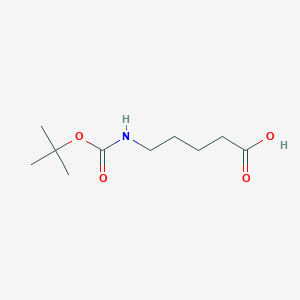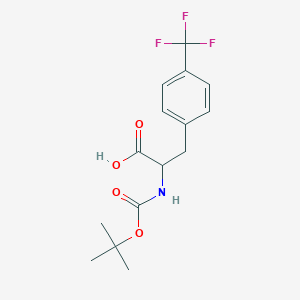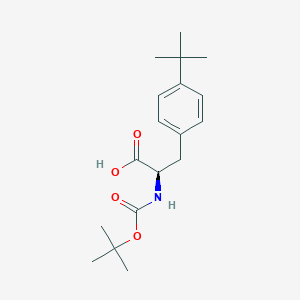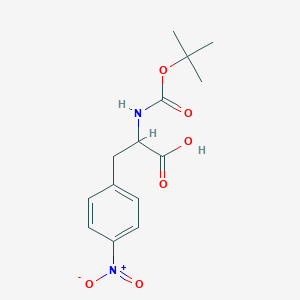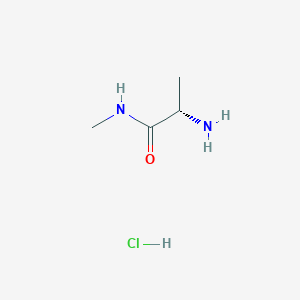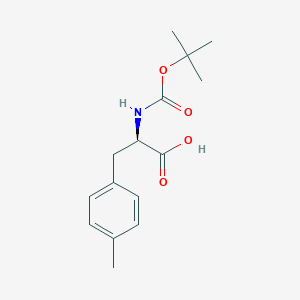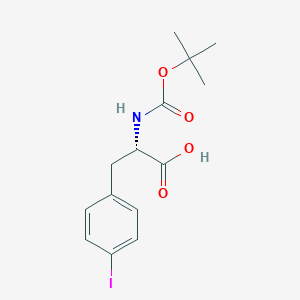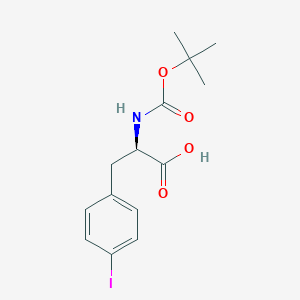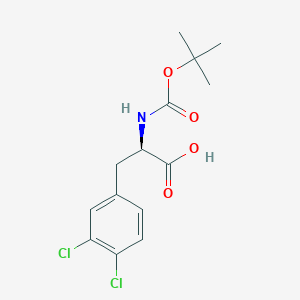
Boc-3,4-dichloro-D-phenylalanine
Vue d'ensemble
Description
Boc-3,4-dichloro-D-phenylalanine is a type of amino acid used in peptide synthesis . It has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . This compound is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo [4,3-a]piperazine amides, which act as dipeptidyl peptidase IV inhibitors and antidiabetic agents .
Molecular Structure Analysis
The SMILES string of Boc-3,4-dichloro-D-phenylalanine isCC(C)(C)OC(=O)NC@Hc(Cl)c1)C(O)=O . The InChI is 1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 . Chemical Reactions Analysis
Boc-3,4-dichloro-D-phenylalanine is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
Boc-3,4-dichloro-D-phenylalanine has an empirical formula of C14H17Cl2NO4 and a molecular weight of 334.20 . It is a combustible solid . The flash point is not applicable .Applications De Recherche Scientifique
Synthesis and Characterization
“Boc-3,4-dichloro-D-phenylalanine” is a derivative of phenylalanine, an amino acid that is one of the building blocks of proteins . It can be synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . The synthesized compounds can be characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .
Antimicrobial Activity
Some derivatives of phenylalanine, including “Boc-3,4-dichloro-D-phenylalanine”, have shown antimicrobial activity . They have been found to be active against Microsporum gypsuem and Candida albicans . Some of these compounds also showed antibacterial activities .
Antioxidant Activity
“Boc-3,4-dichloro-D-phenylalanine” and its derivatives have been found to exhibit antioxidant activity . They have shown good activity for DPPH scavenging and ABTS assay methods . Some of these compounds also act as metal chelating ligands with Fe2+ ions .
Phenylpropanoid Pathway
Phenylalanine ammonia lyase (PAL) is a key enzyme regulating the biosynthesis of the compounds of the phenylpropanoid pathway . “Boc-3,4-dichloro-D-phenylalanine” could potentially play a role in this pathway, contributing to the production of secondary metabolites .
Nanomedicine
Molecules based on the Phe-Phe motif, which includes “Boc-3,4-dichloro-D-phenylalanine”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms . The self-assembled nanostructures of these compounds have been characterized and studied for their potential applications .
Peptide Self-Assembly
The Phe-Phe motif, which includes “Boc-3,4-dichloro-D-phenylalanine”, is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This property has been exploited for various applications in nanomedicine .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIQCCPEDCGGN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,4-dichloro-D-phenylalanine | |
CAS RN |
114873-13-1 | |
| Record name | 3,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



